1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1h-indole
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Overview
Description
1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 2-phenylacetaldehyde in the presence of a catalyst can lead to the formation of the desired indole derivative. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the 4-fluorophenyl group but has a different core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with a different heterocyclic core.
Uniqueness
1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific indole core structure, which imparts distinct chemical and biological properties. Its combination of the 4-fluorophenyl and phenyl groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
96756-93-3 |
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Molecular Formula |
C20H18FN |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C20H18FN/c21-17-10-12-18(13-11-17)22-19-9-5-4-8-16(19)14-20(22)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2 |
InChI Key |
DBHRGANISADCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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